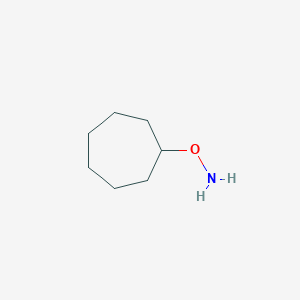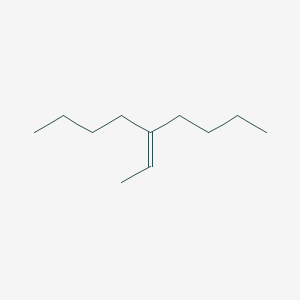
5-Ethylidenenonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylidenenonane is an organic compound with the molecular formula C11H22. It is a hydrocarbon that features an ethylidene group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylidenenonane typically involves the reaction of nonane with ethylidene derivatives under controlled conditions. One common method is the catalytic hydrogenation of 5-ethylidene-2-norbornene, which can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethylidenenonane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Depending on the conditions, products can include 5-ethylidenenonan-1-ol, 5-ethylidenenonanal, or 5-ethylidenenonanoic acid.
Reduction: Products include simpler alkanes such as ethylideneoctane.
Substitution: Halogenated derivatives like 5-chloroethylidenenonane or 5-bromoethylidenenonane.
Aplicaciones Científicas De Investigación
5-Ethylidenenonane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism by which 5-Ethylidenenonane exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the ethylidene group undergoes addition reactions facilitated by the metal catalyst, leading to the formation of saturated hydrocarbons. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethylidene-2-norbornene: A structurally related compound with a bicyclic framework.
Ethylidenecyclohexane: Another compound featuring an ethylidene group attached to a cyclohexane ring.
Uniqueness
5-Ethylidenenonane is unique due to its linear nonane chain with an ethylidene group, which imparts distinct reactivity and properties compared to its cyclic or bicyclic counterparts. This uniqueness makes it valuable for specific synthetic and industrial applications .
Propiedades
Número CAS |
37549-88-5 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
5-ethylidenenonane |
InChI |
InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h6H,4-5,7-10H2,1-3H3 |
Clave InChI |
AFYIJOZFEPOHLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-neopentyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B13993207.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
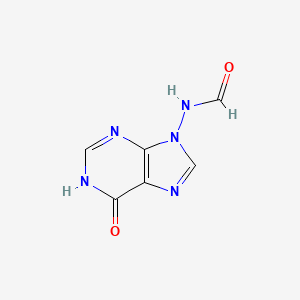
![2-[N-(4-Methoxy-2-nitrophenyl)formimidoyl]cyclohexanone](/img/structure/B13993245.png)
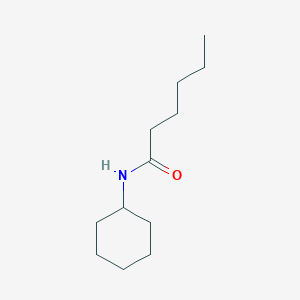
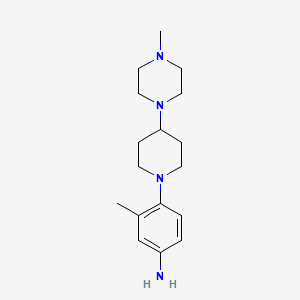

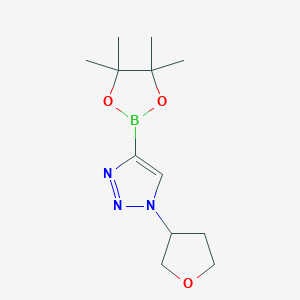

![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)

